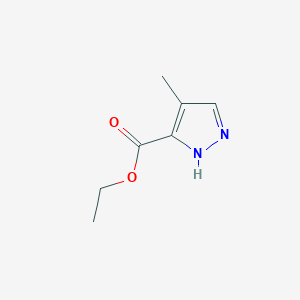
1-Propene, 2-bromo-1-fluoro-, (E)-
Overview
Description
Preparation Methods
The synthesis of 1-Propene, 2-bromo-1-fluoro-, (E)- can be achieved through several methods. One common approach involves the halogenation of propene. The reaction typically involves the addition of bromine and fluorine to the double bond of propene under controlled conditions. Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Propene, 2-bromo-1-fluoro-, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form propene or other alkenes.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.
Common reagents used in these reactions include hydroxide ions for elimination reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propene, 2-bromo-1-fluoro-, (E)- has several scientific research applications:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-Propene, 2-bromo-1-fluoro-, (E)- involves its reactivity with various nucleophiles and bases. In substitution reactions, the bromine or fluorine atoms are replaced by other nucleophiles, while in elimination reactions, the compound loses a hydrogen atom and a halogen atom to form an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Propene, 2-bromo-1-fluoro-, (E)- can be compared with other halogenated alkenes, such as:
1-Propene, 2-chloro-1-fluoro-, (E)-: Similar structure but with a chlorine atom instead of bromine.
1-Propene, 2-bromo-1-chloro-, (E)-: Contains both bromine and chlorine atoms.
1-Propene, 2-fluoro-1-iodo-, (E)-: Contains fluorine and iodine atoms.
The uniqueness of 1-Propene, 2-bromo-1-fluoro-, (E)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated alkenes.
Properties
IUPAC Name |
(E)-2-bromo-1-fluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(4)2-5/h2H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXRWUGDYABTA-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\F)/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















